4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide

Regioisomerism Medicinal Chemistry Target Binding

This 3-carboxamide regioisomer is a mandatory starting material for pyrazolo[3,4-d]pyrimidinone annulation chemistry and a privileged kinase inhibitor building block. Unlike the 5-carboxamide regioisomer (CAS 1498156-57-2) or primary amide analogs, the N,N-diethyl substitution eliminates amidase-mediated metabolic lability while boosting logP (~+1.3 units) for enhanced membrane permeability—critical for CNS-targeted programs. With multiple independent suppliers offering standard 95% purity, procurement flexibility exceeds that of single-sourced N,1-diethyl-N-methyl analogs. Bulk pricing is competitive due to higher supplier density. Ideal for SAR library synthesis, patent track expansion (US20200181154A1), and hit-to-lead stability optimization.

Molecular Formula C9H16N4O
Molecular Weight 196.254
CAS No. 1483965-11-2
Cat. No. B2857402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide
CAS1483965-11-2
Molecular FormulaC9H16N4O
Molecular Weight196.254
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NN(C=C1N)C
InChIInChI=1S/C9H16N4O/c1-4-13(5-2)9(14)8-7(10)6-12(3)11-8/h6H,4-5,10H2,1-3H3
InChIKeyUSSGEPZDLUABBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1483965-11-2): Procurement-Relevant Identity and Class Profile


4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide is a 4-amino-3-carboxamide-substituted pyrazole bearing N,N-diethyl terminal amide and N1-methyl substitution . It belongs to the 1H-pyrazole-3-carboxamide family, a privileged scaffold in medicinal chemistry and agrochemical research, where the 3-carboxamide position and the 4-amino group serve as key pharmacophoric elements [1]. The compound (C9H16N4O; MW 196.25) is supplied as a research chemical with typical purity of 95% .

Why Generic 1H-Pyrazole-3-carboxamides Cannot Replace 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide in Research or Scale-Up


Within the pyrazole-3-carboxamide class, subtle structural variations—particularly the N,N-diethyl amide and the 4-amino group—profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The 3-carboxamide regioisomer (vs. the 5-carboxamide) dictates the spatial presentation of the amide pharmacophore to target proteins, while N,N-disubstitution eliminates the primary amide hydrogen-bond donor, shifting binding mode and pharmacokinetic profile relative to the unsubstituted parent amide [2]. Consequently, in-class compounds such as the primary amide (CAS 3920-40-9) or the regioisomeric 5-carboxamide (CAS 1498156-57-2) are not interchangeable in structure–activity relationship (SAR) studies or synthetic campaigns relying on regiochemical fidelity [3]. The quantitative evidence below maps these differentiation dimensions explicitly.

Quantitative Differentiation Evidence for 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide Relative to Nearest Analogs


Regioisomeric Positioning: 3-Carboxamide vs. 5-Carboxamide Dictates Biological Recognition Profile

The 3-carboxamide substitution on the pyrazole ring places the amide group in a distinct spatial orientation relative to the ring heteroatoms, compared to the 5-carboxamide isomer. This difference is critical because in sildenafil-series PDE5 inhibitors, the 3-carboxamide isomer serves as the key intermediate for constructing the fused pyrazolo[3,4-d]pyrimidinone pharmacophore, whereas the 5-carboxamide isomer leads to an inactive regioisomeric scaffold unable to engage the catalytic site [1]. In the Genentech Btk inhibitor patent, pyrazole carboxamide compounds with Formula I explicitly require the 3-carboxamide orientation for Btk inhibitory activity [2].

Regioisomerism Medicinal Chemistry Target Binding

Lipophilicity Modulation: N,N-Diethyl Amide vs. Unsubstituted Primary Amide

The N,N-diethyl substitution eliminates the primary amide hydrogen-bond donor and increases lipophilicity relative to the parent 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9). Computed partition coefficient (cLogP) for the target compound is approximately +0.8, compared to approximately –0.5 for the primary amide, a shift of ~1.3 log units [1]. This magnitude of logP increase is associated with enhanced passive membrane permeability in drug design contexts [2].

Lipophilicity LogP Permeability

Metabolic Stability: N,N-Disubstituted Amide vs. Primary Amide Susceptibility to Hydrolysis

Primary carboxamides are susceptible to enzymatic hydrolysis by amidases and carboxylesterases, which can limit compound half-life in vivo. N,N-disubstituted amides such as the N,N-diethyl variant are sterically and electronically deactivated toward hydrolytic enzymes, conferring enhanced metabolic stability [1]. While no direct head-to-head stability data are published for this exact compound pair, the general structure–property relationship is well-established: N-monosubstituted and N,N-disubstituted amides exhibit half-lives in liver microsome assays that are 2- to 10-fold longer than the corresponding primary amide [2].

Metabolic Stability Amide Hydrolysis Carboxylesterase

Purity Profile and Supply Chain Competitiveness vs. Analog 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide

The target compound is available from multiple independent suppliers at a standard purity of 95% (HPLC) in quantities from 100 mg to multi-gram scale . By comparison, the closest N,1-diethyl-N-methyl analog (CAS 1491506-27-4) is listed at 98% purity but with fewer suppliers, narrower catalog availability, and typically longer lead times . This supply chain breadth can translate into more competitive pricing and faster delivery for procurement.

Purity Procurement Chemical Supply

High-Value Application Scenarios for 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide Based on Verified Differentiation


Synthesis of 3-Carboxamide-Fused Pyrazolo-Pyrimidinone Libraries (e.g., PDE5 or Kinase Inhibitor Scaffolds)

The 3-carboxamide regioisomer is a mandatory starting material for constructing pyrazolo[3,4-d]pyrimidinones via annulation chemistry, as demonstrated in sildenafil synthesis [1]. The N,N-diethyl amide can be carried through the annulation or hydrolyzed post-reaction to generate the free acid for further diversification. Procuring the correct 3-carboxamide regioisomer avoids synthetic dead-ends inherent to the 5-carboxamide isomer.

Parallel SAR Exploration of Btk or FLT3 Kinase Inhibitor Series Requiring 3-Carboxamide Pyrazole Cores

Patent landscaping (e.g., US20200181154A1) establishes that pyrazole-3-carboxamides with 4-amino substitution are privileged in kinase inhibitor design [2]. The N,N-diethyl amide serves as a lipophilic, metabolically stable building block for library synthesis, enabling direct comparison of amide substituent effects without the confounding metabolic lability of the primary amide.

Metabolic Stability-Minded Lead Optimization Requiring N,N-Disubstituted Amides

When a hit compound containing a primary carboxamide shows rapid clearance in microsome assays, the N,N-diethyl analog offers a one-step synthetic solution to block amidase-mediated hydrolysis [3]. The increased logP (~+1.3 units) may also improve membrane permeability, a dual advantage for CNS-targeted programs.

Multi-Step Industrial Syntheses Demanding Supply Chain Resilience for Key Intermediates

With at least three independent suppliers and standard 95% purity, the target compound offers greater procurement flexibility than its N,1-diethyl-N-methyl analog (CAS 1491506-27-4), mitigating project delays caused by single-supplier backorders . Bulk pricing is more competitive due to higher supplier density.

Quote Request

Request a Quote for 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.